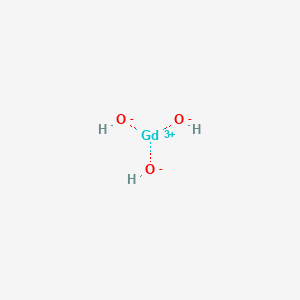

Gadolinium(3+);trihydroxide

Description

Overview of Rare Earth Hydroxides in Modern Research Paradigms

Rare earth hydroxides, as a class of materials, are garnering increasing attention in modern research. Their distinct physicochemical properties make them valuable in numerous technological fields. researchgate.net These compounds often serve as critical precursors for the synthesis of rare earth oxides, which are known for their excellent chemical and thermal stability, low phonon energies, and the ease with which they can be doped with other lanthanide ions. mdpi.com The ability to produce these materials with controlled morphologies, such as nanorods, nanowires, and nanoparticles, further enhances their applicability in diverse areas of materials science. mdpi.comresearchgate.net

Significance of Gadolinium(3+);trihydroxide as a Functional Material

This compound stands out as a functional material due to the inherent properties of the gadolinium ion. Gadolinium possesses a high magnetic moment, which is a key attribute for applications in magnetic resonance imaging (MRI) as a contrast agent. samaterials.comnih.gov While the ionic form of gadolinium can be toxic, its incorporation into stable structures like hydroxides and oxides, often in chelated forms, mitigates this issue for biomedical applications. d-nb.infonih.gov

Gd(OH)₃ is insoluble in water and typically appears as a white solid. wikipedia.org It can be synthesized through various methods, including the reaction of a gadolinium(III) salt with a hydroxide (B78521) source like sodium hydroxide. wikipedia.org One of the most significant roles of Gd(OH)₃ is as a direct precursor to gadolinium(III) oxide (Gd₂O₃), a highly sought-after material in its own right. wikipedia.orgwikipedia.org The thermal decomposition of Gd(OH)₃ yields Gd₂O₃, which is widely used in phosphors, ceramics, and as a host material for lasers. samaterials.commdpi.comwikipedia.org

The nanostructured forms of Gd(OH)₃, such as nanorods and nanoparticles, are of particular interest. These nanostructures exhibit a high surface area and can be functionalized for specific applications. researchgate.netrsc.org For instance, Gd(OH)₃ nanorods have been investigated as supports for catalysts and in drug delivery systems. rsc.orgrsc.org

Properties of this compound

| Property | Value | Source |

| Chemical Formula | Gd(OH)₃ | wikipedia.org |

| Molar Mass | 208.27 g/mol (anhydrous) | sigmaaldrich.comnih.gov |

| Appearance | White solid | wikipedia.org |

| Solubility in water | Insoluble | wikipedia.org |

| Crystal Structure | Hexagonal | wikipedia.org |

| Decomposition Temperature | 307 °C (decomposes to GdOOH) | wikipedia.org |

Current Academic Trajectories and Research Imperatives for Gd(OH)₃

Current research on this compound is focused on harnessing its unique properties at the nanoscale for a range of advanced applications. Key research trajectories include:

Catalysis: Gd(OH)₃ nanostructures, particularly nanorods, are being explored as effective supports for metallic nanoparticles in heterogeneous catalysis. The high surface area and abundance of hydroxyl groups on the surface of Gd(OH)₃ nanorods allow for excellent dispersion of catalytic nanoparticles, leading to enhanced activity and stability in reactions like hydrogenation. rsc.org Research indicates that Gd(OH)₃ can act as a promoter, enhancing catalytic activity through strong metal-support interactions. rsc.org

Biomedical Imaging and Theranostics: A significant area of research is the development of Gd(OH)₃-based nanomaterials for biomedical applications, especially as contrast agents for MRI. d-nb.infonih.govelsevierpure.com Scientists are working on creating layered gadolinium hydroxide (LGdH) nanoparticles and other nanostructures that can serve as dual-modal or multi-modal imaging agents. rsc.orgresearchgate.net The concept of "theranostics," which combines therapeutic drug delivery with diagnostic imaging, is a major driver in this field. d-nb.infonih.govrsc.org Layered gadolinium hydroxides have shown potential for the simultaneous delivery of drugs and for use as MRI contrast agents. rsc.org

Advanced Materials Synthesis: Gd(OH)₃ continues to be a crucial intermediate in the synthesis of other advanced gadolinium-based materials. wikipedia.orgwikipedia.org Research is ongoing to control the morphology and size of Gd(OH)₃ nanoparticles and nanorods precisely, as these characteristics directly influence the properties of the final materials, such as Gd₂O₃. researchgate.netresearchgate.net Hydrothermal and solvothermal synthesis methods are commonly employed to produce these nanostructures with high homogeneity and purity. mdpi.comelsevierpure.com

Key Research Findings on Gd(OH)₃

| Research Area | Key Findings | Representative Source |

| Catalysis | Gd(OH)₃ nanorods serve as an excellent support for ultra-small Palladium (Pd) nanoparticles, leading to a highly efficient catalyst for hydrogenation reactions with high turnover frequency and recyclability. | rsc.org |

| Biomedical Applications | Layered gadolinium hydroxide (LGdH) can be intercalated with various drugs, demonstrating potential for simultaneous drug delivery and as a negative contrast agent in MRI. | rsc.org |

| Nanomaterial Synthesis | Hydrothermal and solvothermal methods are effective for synthesizing Gd(OH)₃ nanorods and other nanostructures with controlled morphology. | mdpi.comresearchgate.netelsevierpure.com |

| Material Conversion | Gd(OH)₃ can be thermally decomposed to produce crystalline Gd₂O₃ nanostructures, which are promising for applications like biomarkers. | elsevierpure.com |

Properties

IUPAC Name |

gadolinium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Gd.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCLBMDYDXDUJO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GdH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16469-18-4 | |

| Record name | Gadolinium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Advanced Fabrication Methodologies for Gadolinium 3+ ;trihydroxide Architectures

Hydrothermal and Solvothermal Synthesis Routes for Gd(OH)₃ Nanostructures

Hydrothermal and solvothermal synthesis methods are prominent techniques for the fabrication of gadolinium(3+);trihydroxide (Gd(OH)₃) nanostructures. These methods offer control over the size, morphology, and crystallinity of the resulting materials by varying parameters such as temperature, pressure, solvent, and precursor concentration.

Hydrothermal synthesis typically involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. ias.ac.inscielo.br This technique is lauded for being environmentally friendly. scielo.br Solvothermal synthesis is a similar process but utilizes a non-aqueous solvent, which allows for a wider range of reaction temperatures and pressures, influencing the final product's characteristics. elsevierpure.comresearchgate.net

Controlled Hydrolysis Techniques Utilizing Molecular Precursors

Controlled hydrolysis of gadolinium-containing molecular precursors is a fundamental approach for synthesizing Gd(OH)₃ nanostructures. This process involves the reaction of a gadolinium salt, such as gadolinium nitrate (B79036) or gadolinium chloride, with a hydroxide (B78521) source in a controlled manner. ias.ac.innih.gov

In a typical hydrothermal process, a gadolinium salt solution is mixed with a base like sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH) to create a precursor solution or gel. ias.ac.inresearchgate.net This mixture is then subjected to hydrothermal treatment in an autoclave. During this treatment, the controlled hydrolysis of gadolinium ions (Gd³⁺) leads to the formation of Gd(OH)₃ nuclei, which subsequently grow into nanostructures. ias.ac.in The pH of the solution plays a crucial role in the morphology of the final product, with different pH levels leading to variations in the aspect ratio of nanorods. ias.ac.in

For instance, the reaction can be summarized as: Gd(NO₃)₃ + 3NaOH → Gd(OH)₃ + 3NaNO₃ ias.ac.in

The resulting Gd(OH)₃ often exhibits a hexagonal crystal structure. ias.ac.in This hexagonal phase Gd(OH)₃ can then serve as a precursor for the synthesis of gadolinium oxide (Gd₂O₃) nanostructures through a subsequent dehydration step, typically involving calcination. ias.ac.in

Polyol Method for Gadolinium Hydroxide Nanoparticles

The polyol method is a versatile solvothermal technique for synthesizing a variety of nanomaterials, including gadolinium hydroxide nanoparticles. hueuni.edu.vniscientific.org In this method, a polyol, such as diethylene glycol (DEG) or triethylene glycol (TEG), acts as both the solvent and a stabilizing agent. hueuni.edu.vniscientific.orgscivisionpub.com

The synthesis typically involves dissolving a gadolinium precursor, like gadolinium chloride hexahydrate (GdCl₃·6H₂O), in a polyol. hueuni.edu.vniscientific.org A precipitating agent, such as sodium hydroxide (NaOH), is then added to the solution. hueuni.edu.vniscientific.org The mixture is heated to a specific temperature, often in the range of 180-190°C, for a set duration to facilitate the formation of nanoparticles. iscientific.orgresearchgate.net The polyol serves to control the growth and prevent the agglomeration of the nanoparticles, leading to uniform sizes and shapes. researchgate.net

This method has been successfully employed to produce spherical Gd(OH)₃ nanoparticles with diameters in the nanometer range. iscientific.orgnih.gov The reaction temperature is a critical parameter that can be optimized to achieve the desired particle size. iscientific.org For example, one study found that a synthesis temperature of 185°C was optimal for producing Gd nanoparticles via the polyol method. iscientific.org

Microwave-Assisted Hydrothermal Synthesis of Gd(OH)₃ Nanorods

Microwave-assisted hydrothermal (MAH) synthesis is a rapid and efficient method for producing Gd(OH)₃ nanorods. scielo.brresearchgate.netresearchgate.net This technique utilizes microwave radiation to heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. acs.orgnih.gov The rapid and uniform heating provided by microwaves can enhance reaction kinetics and improve the yield and homogeneity of the resulting nanostructures. acs.orgnih.gov

In a typical MAH synthesis of Gd(OH)₃ nanorods, a solution of a gadolinium salt, such as gadolinium nitrate, is mixed with a precipitating agent like ammonium hydroxide or sodium hydroxide to form a gel or precursor solution. researchgate.netacs.orgnih.gov This mixture is then sealed in a Teflon-lined autoclave and subjected to microwave irradiation at a specific temperature and pressure for a short period, often around 15-20 minutes. scielo.bracs.orgnih.gov

This process has been shown to produce single-crystal Gd(OH)₃ nanorods with well-defined morphologies. researchgate.netresearchgate.net The resulting nanorods typically exhibit a hexagonal crystal phase. acs.orgnih.gov The dimensions of the nanorods can be influenced by the reaction parameters.

| Synthesis Method | Precursor | Reagents | Temperature | Time | Resulting Nanostructure |

| Microwave-Assisted Hydrothermal | Gadolinium nitrate (Gd(NO₃)₃·6H₂O) | Sodium hydroxide (NaOH) | 180°C | 15 min | Gd(OH)₃ Nanorods |

| Microwave-Assisted Hydrothermal | Gadolinium nitrate | Ammonium hydroxide | 130°C | 20 min | Gd(OH)₃ Nanorods |

Precursor-Based Synthesis and Decomposition Pathways

The synthesis of Gd(OH)₃ architectures can also be achieved through the decomposition of specifically designed organometallic precursors. This approach offers a high degree of control over the final product's morphology and properties.

Gadolinium Oleate (B1233923) Complex Decomposition for Nanorod Formation

The solvothermal decomposition of a gadolinium oleate complex is a method used to produce Gd(OH)₃ nanorods. elsevierpure.comresearchgate.net In this process, gadolinium oleate, formed from a gadolinium precursor and oleic acid, is decomposed in a high-boiling point solvent. Oleic acid and related long-chain ligands can play a crucial role in directing the anisotropic growth of the nanostructures.

Research has demonstrated the synthesis of Gd(OH)₃ nanorods with lengths of several hundred nanometers and diameters of approximately 30-40 nm using this method. elsevierpure.comresearchgate.netacs.org These nanorods can subsequently be used as precursors for creating other gadolinium-based nanostructures, such as europium-doped gadolinium oxide, through post-synthesis thermal treatments. elsevierpure.comresearchgate.net

Gadolinium Alkoxide Precursors in Solvothermal Treatments

Gadolinium alkoxide precursors are another class of compounds utilized in solvothermal synthesis to produce gadolinium-based nanomaterials. acs.org These precursors, which contain a gadolinium atom bonded to one or more alkoxy groups (-OR), can be designed to control the composition and structure of the final product.

Formation from Gadolinium Chloride Hydrate (B1144303) and Sodium Hydroxide Precursors

A common and effective method for synthesizing gadolinium hydroxide nanostructures involves the reaction of gadolinium chloride hydrate (GdCl₃·xH₂O) and sodium hydroxide (NaOH). hueuni.edu.vnmdpi.com In a typical polyol synthesis, gadolinium chloride hydrate is dissolved in a high-boiling point solvent, such as triethylene glycol, which also acts as a surfactant. hueuni.edu.vnhueuni.edu.vn The subsequent addition of a sodium hydroxide solution initiates the precipitation of gadolinium hydroxide.

This method has been successfully employed to produce pure gadolinium hydroxide nanorods with uniform dimensions. For instance, one study reported the formation of nanorods with a size of 20 × 200 nm. hueuni.edu.vnhueuni.edu.vn The reaction parameters, including the concentration of precursors and the reaction temperature, are crucial in controlling the final morphology and size of the nanostructures. mdpi.com

| Precursors | Surfactant/Solvent | Product | Dimensions | Reference |

| Gadolinium chloride hydrate (GdCl₃·xH₂O), Sodium hydroxide (NaOH) | Triethylene glycol | Gd(OH)₃ nanorods | 20 × 200 nm | hueuni.edu.vnhueuni.edu.vn |

Ion-Exchange Resin Methods for Gd(OH)₃ Nanoparticles

The use of ion-exchange resins represents another approach for the synthesis of gadolinium-containing nanoparticles. While detailed procedures for the direct synthesis of pure Gd(OH)₃ nanoparticles via this method are not extensively documented in readily available literature, it has been cited as a viable fabrication technique. Further research is required to fully elucidate the specific parameters and advantages of this method for producing gadolinium hydroxide nanoparticles.

Synthesis of Layered Gadolinium Hydroxides (LHGd) and Nanosheets

Layered gadolinium hydroxides (LHGd) are a class of materials with a two-dimensional structure that can be exfoliated to form nanosheets. These materials have unique properties that make them suitable for a variety of applications.

Reverse Microemulsion Synthesis of Layered Gadolinium Hydroxide Nanoparticles

The reverse microemulsion technique offers a high degree of control over particle size and morphology. openrepository.comscience.govucl.ac.uk This method involves creating a water-in-oil microemulsion, where the aqueous phase containing the gadolinium precursor is dispersed as nanodroplets within an oil phase.

In a notable application of this method, layered gadolinium hydroxide (LGdH) nanoparticles were synthesized using oleylamine (B85491) as a multifunctional agent, serving as the surfactant, oil phase, and base. openrepository.comscience.govucl.ac.ukmdpi.comnih.gov 1-butanol (B46404) is often added as a co-surfactant. openrepository.comscience.govucl.ac.ukmdpi.comnih.gov A systematic investigation into the reaction parameters revealed that pristine LGdH nanoparticles of approximately 200 nm could be obtained at temperatures of 120 °C or lower with an oleylamine to water volume ratio of 1:4. openrepository.comscience.govucl.ac.uk Deviating from these conditions, such as using higher temperatures or larger amounts of surfactant, can lead to the formation of Gd(OH)₃ as an impurity or the sole product. openrepository.comscience.govucl.ac.uk The size of the nanoparticles can be further tuned between 200 and 300 nm by adjusting the amount of the co-surfactant, 1-butanol. openrepository.comscience.govucl.ac.uk

| Synthesis Method | Precursor | Surfactant/Co-surfactant | Key Parameters | Product | Particle Size | Reference |

| Reverse Microemulsion | Gadolinium chloride | Oleylamine / 1-Butanol | Oleylamine:water ratio (1:4), Temp. ≤ 120°C | Layered Gadolinium Hydroxide (LGdH) | ~200-300 nm | openrepository.comscience.govucl.ac.uk |

Colloidal Aqueous Suspensions of Layered Gadolinium Hydroxychlorides

Stable colloidal aqueous suspensions of layered gadolinium hydroxychloride ([Gd₂(OH)₅(H₂O)ₓ]Cl) can be synthesized from an aqueous solution of gadolinium chloride hexahydrate (GdCl₃·6H₂O). rsc.orgrsc.orgresearchgate.netnih.gov The resulting material crystallizes in an orthorhombic structure and is isostructural with its europium analogue. rsc.orgrsc.orgresearchgate.netnih.gov A key feature of this layered material is its ability to be readily dispersed in an aqueous medium, forming a stable colloidal suspension of nanosheets. rsc.orgrsc.orgresearchgate.netnih.gov This is typically achieved by ultrasonication of the synthesized slurry in deionized water, followed by centrifugation to remove any aggregated particles. rsc.org

Exfoliation Methods for Gd/Y Hydroxide Nanosheets

Gd/Y hydroxide nanosheets can be produced by a simple exfoliation method from their layered hydroxide precursors. nih.govmdpi.comresearchgate.net This top-down approach involves the use of a dispersant and stabilizer, such as sodium polyacrylate (PAA), to overcome the interlayer forces and separate the layers. nih.govmdpi.comresearchgate.net

In this process, the solid layered Gd/Y hydroxide is added to a solution of PAA in distilled water and subjected to ultrasonic treatment. nih.gov This process yields a colloidal sol of monolayer nanosheets with thicknesses as small as 1.5 nm. nih.gov The ratio of gadolinium to yttrium can be varied to tune the properties of the resulting nanosheets. nih.govmdpi.com For instance, nanosheets with Gd/Ln (lanthanide) ratios of 0.05, 0.1, 0.3, and 1 have been successfully synthesized. nih.govmdpi.com

Morphological Control and Nanostructure Engineering

The morphology of gadolinium hydroxide nanostructures can be precisely controlled by manipulating the synthesis conditions. Solvothermal decomposition of gadolinium-containing molecular precursors is a versatile method for producing various morphologies. researchgate.netelsevierpure.com For example, nanorods with lengths of several hundred nanometers and diameters of approximately 40 nm have been synthesized via this route. researchgate.netelsevierpure.com

The choice of solvent plays a crucial role in determining the final size and shape of the Gd(OH)₃ particles. researchgate.netrsc.orgrsc.org By varying the solvent, researchers have been able to synthesize Gd(OH)₃ nanocrystals with distinct morphologies, including rods, particles, and plates. researchgate.net This control is attributed to the different interactions of the solvents with the crystal facets, which influences the nucleation and growth mechanism. researchgate.net A facile hydrothermal route has also been reported to generate size- and shape-controlled gadolinium hydroxide nanoparticles. rsc.org

| Synthesis Method | Precursor Type | Controlling Factors | Resulting Morphologies | Reference |

| Solvothermal Decomposition | Gadolinium oleate | Solvent, Stabilizer, Reaction time | Nanorods, Nanoparticles, Nanoplates | researchgate.netelsevierpure.comresearchgate.netrsc.org |

| Hydrothermal | Gadolinium nitrate | Solvent (e.g., water/ethanol (B145695) ratio), Reaction time | Nanorods | d-nb.info |

| Microwave-Assisted Hydrothermal | Gadolinium nitrate | pH, Temperature | Nanorods | scielo.br |

Formation of Nanorods, Spherical Nanoparticles, and Nanosheets

The fabrication of Gd(OH)₃ with specific morphologies relies on a variety of synthetic strategies, each offering unique control over the final product's architecture.

Nanorods: Hydrothermal and microwave-assisted hydrothermal methods are prominently used for the synthesis of Gd(OH)₃ nanorods. researchgate.netresearchgate.net In a typical hydrothermal process, a gadolinium salt precursor, such as gadolinium(III) nitrate, is subjected to heat in an aqueous solution, often in the presence of a precipitating agent like sodium hydroxide or ammonium hydroxide. scielo.bracs.org The controlled hydrolysis and condensation under high temperature and pressure facilitate the anisotropic growth of crystals, leading to the formation of rod-shaped nanostructures. mdpi.com For instance, hexagonal phase Gd(OH)₃ nanorods with diameters of 15-20 nm and lengths of 150-250 nm have been successfully synthesized via hydrothermal growth. researchgate.net A microwave-assisted hydrothermal method offers a more rapid route to obtaining these nanorods. scielo.br This technique utilizes microwave irradiation to accelerate the heating process, significantly reducing the reaction time compared to conventional hydrothermal methods. scielo.brresearchgate.net

Spherical Nanoparticles: The synthesis of spherical Gd(OH)₃ nanoparticles can be achieved through methods such as reverse microemulsion and polyol synthesis. openrepository.comresearchgate.net The reverse microemulsion technique involves creating water-in-oil microemulsions where the aqueous nanodroplets act as nanoreactors for the precipitation of Gd(OH)₃. openrepository.com By carefully controlling the composition of the microemulsion, including the ratio of surfactant to water and the presence of a co-surfactant, the size of the resulting spherical nanoparticles can be tuned. openrepository.com The polyol method employs a high-boiling point polyol, such as diethylene glycol or triethylene glycol, as both the solvent and a stabilizing agent. researchgate.netscivisionpub.com The thermal decomposition of a gadolinium precursor in the polyol medium leads to the formation of uniform, spherical nanoparticles. researchgate.net

Nanosheets: Gd(OH)₃ nanosheets are typically fabricated through the exfoliation of layered gadolinium hydroxide compounds. mdpi.com For example, layered gadolinium hydroxychloride can be synthesized and subsequently dispersed in an aqueous medium to yield stable colloidal suspensions of nanosheets. mdpi.com These two-dimensional structures can also be produced via a coprecipitation method, where the controlled precipitation of a gadolinium salt with a base at a specific temperature leads to the formation of sheet-like morphologies. acs.orgnih.gov These nanosheets can serve as building blocks for creating more complex, layered functional materials. mdpi.com

Influence of Reaction Parameters (Temperature, Time, Precursor Concentration) on Morphology and Size

The precise control over the morphology and size of Gd(OH)₃ nanostructures is achieved by manipulating various reaction parameters during synthesis.

Temperature: The synthesis temperature plays a crucial role in determining the final particle size and morphology. researchgate.net In some hydrothermal syntheses of Gd(OH)₃, higher temperatures have been observed to result in the formation of smaller particles. researchgate.net Conversely, lower synthesis temperatures can lead to larger particle sizes. researchgate.net For instance, in a reverse microemulsion synthesis of layered gadolinium hydroxide, pristine materials were obtained at temperatures of 120 °C or below, while higher temperatures led to the formation of Gd(OH)₃ as an impurity. openrepository.com In the polyol synthesis of gadolinium oxide nanoparticles, a temperature of 185°C was found to be optimal for producing the desired nanoparticles. researchgate.net

Precursor Concentration: The concentration of the gadolinium precursor and other reactants, such as surfactants and precipitating agents, is a critical factor in controlling the size and morphology of the nanoparticles. In the reverse microemulsion synthesis, adjusting the amount of co-surfactant, such as 1-butanol, allows for the variation of particle size between 200 and 300 nm. openrepository.com Using larger amounts of surfactant can lead to the formation of Gd(OH)₃. openrepository.com Similarly, in the synthesis of gadolinium-doped cerium oxide nanoparticles via a hydrothermal method, increasing the concentration of the gadolinium dopant from 2 mol% to 8 mol% resulted in a decrease in the crystalline size from 58.3 nm to 57.4 nm. The concentration of the precipitating agent, such as sodium hydroxide, also has a significant impact. Increasing the OH⁻ concentration can lead to a rapid precipitation and an increase in particle size.

| Parameter | Effect on Morphology and Size | Synthesis Method | Reference(s) |

| Temperature | Higher temperatures can lead to smaller particle sizes. Optimal temperatures are crucial for phase purity. | Hydrothermal, Reverse Microemulsion, Polyol | researchgate.netopenrepository.comresearchgate.net |

| Reaction Time | Can have a minor effect on particle size in some methods, while in others it can influence crystal growth. | Reverse Microemulsion | openrepository.com |

| Precursor/Surfactant Concentration | Adjusting co-surfactant and surfactant concentrations can control particle size. Higher precipitant concentration can increase particle size. | Reverse Microemulsion | openrepository.com |

| Dopant Concentration | Increasing dopant concentration can lead to a decrease in crystalline size. | Hydrothermal |

Structural Elucidation and Crystallographic Analysis of Gadolinium 3+ ;trihydroxide

X-ray Diffraction (XRD) Studies of Gd(OH)₃ Crystalline Phases (e.g., hexagonal)

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of materials. For gadolinium(3+);trihydroxide, XRD studies consistently reveal a hexagonal crystalline phase. mdpi.comnih.govacs.org The diffraction patterns of synthesized Gd(OH)₃ typically show prominent peaks corresponding to the (100), (110), and (101) planes of the hexagonal structure. mdpi.com These findings are in agreement with the standard diffraction data for hexagonal Gd(OH)₃ (JCPDS No. 83-2037). nih.govscielo.br

The crystal structure of Gd(OH)₃ is characterized by the space group P6₃/m. scielo.brrsc.orgnih.gov In this structure, each gadolinium ion (Gd³⁺) is coordinated with nine hydroxide (B78521) (OH⁻) groups, forming a tetrakaidecahedron geometry. rsc.org These polyhedra are interconnected, with each OH⁻ group bridging three Gd³⁺ ions, creating a three-dimensional framework with one-dimensional hexagonal channels along the c-axis. rsc.orgresearchgate.net

The lattice parameters for the hexagonal phase of Gd(OH)₃ have been reported as approximately a = 6.34 Å and c = 3.63 Å. nih.gov The crystallite size of Gd(OH)₃ nanoparticles can be estimated from the broadening of the XRD peaks using the Scherrer equation. mdpi.comscielo.br Studies have reported average crystallite sizes ranging from approximately 17 nm to 36 nm, depending on the synthesis method. acs.orgnih.gov For instance, one study calculated an average crystallite size of 34.9 nm for Gd(OH)₃ nanorods. scielo.br In some cases, an amorphous nature of Gd(OH)₃ has been observed, characterized by very broad XRD peaks. researchgate.net

Table 1: Crystallographic Data for Hexagonal Gd(OH)₃

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Hexagonal | mdpi.comscielo.brrsc.org |

| Space Group | P6₃/m | scielo.brrsc.orgnih.gov |

| JCPDS No. | 83-2037 | nih.govscielo.br |

| Lattice Parameters | a ≈ 6.34 Å, c ≈ 3.63 Å | nih.gov |

| Coordination Number of Gd³⁺ | 9 | rsc.orgresearchgate.net |

| Prominent XRD Peaks (2θ) | ~16.2°, ~28.2°, ~29.5° | mdpi.com |

| Corresponding Planes | (100), (110), (101) | mdpi.com |

Electron Diffraction Techniques (e.g., SAED) for Local Structure Determination

Selected Area Electron Diffraction (SAED) is a powerful technique used in transmission electron microscopy (TEM) to determine the crystal structure of nanoscale materials. SAED patterns of this compound provide further confirmation of its crystalline nature and local atomic arrangement.

For Gd(OH)₃ nanostructures, SAED patterns typically exhibit distinct spots or rings, which correspond to the diffraction from specific crystallographic planes. acs.orgresearchgate.net The patterns obtained from Gd(OH)₃ nanorods and nanotubes are consistent with the hexagonal crystal structure identified by XRD. rsc.org The clear, rectangularly arranged spots in the SAED pattern of some Gd(OH)₃:Eu particles confirm an ordered arrangement within the ab plane of the crystals. researchgate.net The analysis of these diffraction patterns allows for the indexing of the crystal planes and the determination of lattice parameters, which are in good agreement with the values obtained from XRD. researchgate.net This confirms the single-crystalline nature of individual Gd(OH)₃ nanorods and nanotubes. researchgate.netcdmf.org.br

Microscopic Characterization of Morphology and Dimensions (SEM, TEM, AFM)

The morphology and dimensions of this compound nanostructures have been extensively characterized using various microscopic techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM).

SEM analysis reveals a variety of morphologies for Gd(OH)₃, which are highly dependent on the synthesis conditions. Common morphologies include nanorods, nanobundles, and hollow spheres. researchgate.netconicet.gov.ar For example, Gd(OH)₃ nanorods have been observed with average lengths of about 0.9 µm and diameters of approximately 12.4 nm. scielo.br In some preparations, these nanorods are seen to form bundle-like structures. researchgate.net SEM images can also distinguish between different components in hybrid materials, such as the rod-shaped Gd(OH)₃ particles and the platelet-like structures of layered double hydroxides in a composite material. nih.gov

TEM analysis provides higher resolution images, offering more detailed information about the size, shape, and internal structure of the nanoparticles. TEM micrographs have confirmed the nanorod and nanotube morphologies of Gd(OH)₃. mdpi.comacs.orgrsc.org High-resolution TEM (HRTEM) can even visualize the lattice fringes of the crystalline material, further confirming its single-crystalline nature. rsc.org TEM studies have shown Gd(OH)₃ nanorods with varying dimensions, for instance, with an average length of about 0.9 µm and a diameter of about 12.4 nm. scielo.br In other studies, TEM has been used to observe the hollow structure of Gd(OH)₃ nanocapsules. conicet.gov.ar

AFM studies have also been employed to analyze the size and shape of Gd(OH)₃-based nanoparticles in a dried state. nih.gov This technique can provide three-dimensional topographical information and is useful for characterizing the aggregation state of the nanoparticles. nih.gov

Table 2: Morphological Characteristics of Gd(OH)₃ Nanostructures

| Technique | Observed Morphology | Typical Dimensions | Reference |

|---|---|---|---|

| SEM | Nanorods, Nanobundles | Length: ~0.9 µm, Diameter: ~12.4 nm | scielo.brresearchgate.net |

| Hollow spheres | Diameter: ~520 nm | conicet.gov.ar | |

| TEM | Nanorods, Nanotubes | Length: ~0.9 µm, Diameter: ~12.4 nm | mdpi.comscielo.brrsc.org |

| Hollow spheres (nanocapsules) | - | conicet.gov.ar | |

| AFM | Spherical particles and agglomerates | Diameter: 30-45 nm (single particles) | nih.gov |

Spectroscopic Characterization of Hydroxyl Groups and Surface Features (FT-IR, Raman Spectroscopy)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are valuable tools for characterizing the vibrational properties of molecules, providing insights into the chemical bonding and structure of this compound, particularly the hydroxyl groups.

FT-IR spectroscopy of Gd(OH)₃ shows characteristic absorption bands. A sharp band is typically observed around 3612 cm⁻¹, which is attributed to the stretching vibration of the Gd-OH bond. mdpi.com A bending vibration of the Gd-O-H group is also seen in the range of 600-750 cm⁻¹, with a specific peak noted at 714 cm⁻¹. mdpi.comnih.gov A small absorption band around 1635 cm⁻¹ can be attributed to the bending mode of physically adsorbed water molecules on the surface of the material. mdpi.com The presence of carbonate impurities, often absorbed from the atmosphere, can be identified by peaks in the 1370–1530 cm⁻¹ range corresponding to the symmetric and asymmetric stretching of O-C-O. nih.gov

Raman spectroscopy provides complementary information about the vibrational modes of Gd(OH)₃. The hexagonal phase of Gd(OH)₃ (space group P6₃/m) has several Raman-active modes. nih.govresearchgate.net Key Raman peaks for Gd(OH)₃ have been identified and assigned to specific vibrational modes, including the Ag translatory mode at approximately 309 cm⁻¹, the E2g translatory mode at about 387 cm⁻¹, and the E1g liberation mode around 491 cm⁻¹. nih.govresearchgate.net The presence and positions of these peaks confirm the hexagonal crystal structure of the material. nih.govresearchgate.net

Table 3: Spectroscopic Data for Gd(OH)₃

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| FT-IR | ~3612 | Gd-OH stretching | mdpi.com |

| 600-750 (~714) | Gd-O-H bending | mdpi.comnih.gov | |

| ~1635 | Adsorbed H₂O bending | mdpi.com | |

| Raman | ~309 | Ag translatory mode | nih.govresearchgate.net |

| ~387 | E2g translatory mode | nih.govresearchgate.net | |

| ~491 | E1g liberation mode | nih.govresearchgate.net |

Phase Transformations from this compound to Other Gadolinium Compounds (e.g., GdOOH, Gd₂O₃)

This compound can be transformed into other gadolinium compounds, primarily gadolinium oxyhydroxide (GdOOH) and gadolinium oxide (Gd₂O₃), through thermal decomposition. mdpi.comscielo.br This process involves the dehydration of the hydroxide precursor.

The transformation typically occurs in a two-step process. mdpi.com First, upon heating, Gd(OH)₃ dehydrates to form the intermediate phase, GdOOH. This transformation is an endothermic process that has been observed to occur in the temperature range of 300 to 350 °C, with a specific peak at 340 °C. mdpi.com The chemical reaction for this step is:

Gd(OH)₃ → GdOOH + H₂O mdpi.comconicet.gov.ar

In the second step, further heating causes the GdOOH to dehydrate and transform into the final product, gadolinium oxide (Gd₂O₃). mdpi.com This step occurs at higher temperatures, typically between 350 and 430 °C, with an endothermic peak around 469 °C. mdpi.com The reaction is as follows:

2GdOOH → Gd₂O₃ + H₂O researchgate.net

The resulting Gd₂O₃ typically has a cubic crystal structure. scielo.br It has been noted that the morphology of the initial Gd(OH)₃ nanostructures, such as nanorods, can be retained after the phase transformation to GdOOH and Gd₂O₃, indicating a topotactic transformation. scielo.brresearchgate.netcdmf.org.br However, a reduction in the size of the nanostructures is often observed, which is consistent with the loss of water and the increase in density. scielo.br

Table 4: Phase Transformation of Gd(OH)₃

| Initial Compound | Transformation Product | Temperature Range (°C) | Endothermic Peak (°C) | Reference |

|---|---|---|---|---|

| Gd(OH)₃ | GdOOH | 300 - 350 | 340 | mdpi.com |

| GdOOH | Gd₂O₃ | 350 - 430 | 469 | mdpi.com |

Theoretical and Computational Investigations of Gadolinium 3+ ;trihydroxide Systems

Density Functional Theory (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of gadolinium compounds. arxiv.org These calculations solve the Kohn-Sham equations to describe the behavior of electrons in an effective potential, providing valuable information on material characteristics. scispace.com For gadolinium-based systems, DFT calculations are complex due to the need to account for the f-shell electrons. unomaha.edu To accurately model the strong on-site Coulomb repulsion of Gd 4f electrons, a Hubbard-like term (DFT+U) is often added to the Hamiltonian. researchgate.net Neglecting these strong correlations can lead to incorrect predictions, such as an antiferromagnetic ground state for hexagonal close-packed Gd instead of the correct ferromagnetic state. researchgate.net

DFT studies on gadolinium-oxide clusters have been performed to determine their stability and geometry. aip.org For instance, calculations of the binding energy for GdₙOₘ clusters help identify the most stable stoichiometries and structures. aip.org The most stable isomer for a Gd₂O₃ 5-atom cluster was found to be a trigonal bipyramid. aip.org In a study of Gd-doped polymeric carbon nitride, DFT calculations were used to illustrate possible bonding configurations, including those involving Gd(OH)₃ adsorbed on melon layers. rsc.org These simulations showed various potential structures, such as Gd(OH)₃, Gd(OH)₂(H₂O), and Gd(OH)(H₂O)₂, arising from the transfer of hydrogen from the melon units to the gadolinium species. rsc.org

Furthermore, DFT has been applied to gadolinium oxyhydride (GdHO), a related compound, to thoroughly examine its electronic and structural characteristics. researchgate.netmdpi.com Bader charge analysis of GdHO revealed complex bonding attributes, while the electron localization function indicated a predominantly ionic nature. researchgate.netmdpi.com The charge neutrality level was found to be approximately 0.33 eV below the top of the valence band, suggesting a tendency for acceptor-dominant electrical conductivity. researchgate.netmdpi.com

| Compound/System | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Gd₂O₃ Clusters | DFT (GGA) | The most stable 5-atom cluster is a trigonal bipyramid. | aip.org |

| Gd(OH)₃ on Carbon Nitride | DFT | Showed possible bonding configurations and H transfer from the substrate to form various Gd(OH)ₓ(H₂O)ᵧ species. | rsc.org |

| Bulk Gadolinium | DFT+U | Correctly predicts ferromagnetic ground state and provides improved electronic and magnetic properties over standard DFT. | researchgate.net |

| Gadolinium Oxyhydride (GdHO) | DFT | Revealed ionic bonding and an inclination for acceptor-dominant electrical conductivity. | researchgate.netmdpi.com |

Modeling of Proton Exchange and Relaxation Mechanisms at Particle Surfaces

The efficacy of gadolinium-based nanoparticles as T₁ contrast agents in magnetic resonance imaging (MRI) is fundamentally linked to their ability to enhance the relaxation rate of water protons. This enhancement is largely governed by processes occurring at the nanoparticle surface, particularly proton exchange. ornl.govnih.govuliege.be

For gadolinium hydroxide (B78521) nanoparticles, the relaxation of water protons is attributed to a proton exchange between the particle surface and the bulk water. nih.govresearchgate.net The longitudinal relaxivity (r₁) is determined by the number of Gd³⁺ ions on the material's surface that are exposed to solvent water molecules. rsc.org This exposure facilitates the exchange of coordinated water molecules with bulk water, which accelerates T₁ relaxation through an inner-sphere mechanism. rsc.org In contrast, transverse relaxation (T₂) is often dominated by outer-sphere contributions arising from local magnetic field inhomogeneities induced by the tumbling nanoparticles. rsc.org

Theoretical modeling and experimental data from nuclear magnetic relaxation dispersion (NMRD) profiles have been used to characterize these exchange processes. For gadolinium hydroxide nanoparticles, the correlation time (τc) obtained from fitting NMRD profiles is interpreted as a proton exchange time, with a reported value of approximately 24 ns. researchgate.net This is comparable to the proton exchange times reported for hydrated iron oxide nanoparticles. researchgate.net The transverse relaxation rate (1/T₂) for gadolinium hydroxide particles has been observed to increase linearly with the magnetic field, a characteristic that can be explained by a proton exchange dephasing model. researchgate.net

| Material | Key Mechanism | Parameter | Value | Reference |

|---|---|---|---|---|

| Gadolinium Hydroxide Nanoparticles | Proton exchange between particle surface and bulk water | Proton Exchange Time (τc) | ~24 ns | researchgate.net |

| Layered Gadolinium Hydroxide | Inner-sphere relaxation | Determining Factor for r₁ | Quantity of surface Gd³⁺ ions exposed to water | rsc.org |

| Gadolinium Hydroxide Nanoparticles | Transverse Relaxation (1/T₂) | Field Dependence | Linear increase with magnetic field | researchgate.net |

| Trinuclear Gd(III) Complex | Water Exchange | Exchange Rate (kₑₓ²⁹⁸) | (1.1 ± 0.2) x 10⁷ s⁻¹ | nih.gov |

Theoretical Predictions of Work Functions in Related Gadolinium Compounds

The work function, which is the minimum energy required to remove an electron from a solid to a point immediately outside its surface, is a crucial electronic property for applications in electronics and photocatalysis. Theoretical calculations, particularly DFT, are highly effective for predicting the work functions of materials.

For gadolinium compounds, theoretical work function values have been calculated for gadolinium oxyhydride (GdHO), gadolinium dihydride (GdH₂), and gadolinium oxide (Gd₂O₃). researchgate.netmdpi.com By aligning the Fermi level relative to the vacuum energy level, the work functions were determined to be 3.0 eV for GdHO, 3.4 eV for GdH₂, and 4.3 eV for Gd₂O₃. researchgate.netmdpi.com

Simulations have also shown that the work function of these materials is highly dependent on the specific surface termination. mdpi.com For GdHO slabs, the work function increases by 0.373 eV for Gd-terminated surfaces and by 2.483 eV for O-terminated surfaces compared to H-terminated surfaces. mdpi.com Similarly, the O-terminated Gd₂O₃ surface exhibits a higher work function of 0.652 eV compared to the Gd-terminated surface. mdpi.com These theoretical predictions highlight the tunability of the electronic properties of gadolinium compounds through surface engineering. Furthermore, studies on GdHO films have shown that the work function can be influenced by external factors; it was observed to decrease with reduced deposition pressure and could be further decreased by 0.2 eV upon UV exposure, a change that was reversible. researchgate.netmdpi.com

| Compound | Calculated Work Function (eV) | Reference |

|---|---|---|

| Gadolinium Oxyhydride (GdHO) | 3.0 | researchgate.net |

| Gadolinium Dihydride (GdH₂) | 3.4 | researchgate.net |

| Gadolinium Oxide (Gd₂O₃) | 4.3 | researchgate.net |

| Gd-terminated GdHO surface | +0.373 (relative to H-terminated) | mdpi.com |

| O-terminated GdHO surface | +2.483 (relative to H-terminated) | mdpi.com |

| O-terminated Gd₂O₃ surface | +0.652 (relative to Gd-terminated) | mdpi.com |

Catalytic Activity and Reaction Mechanisms Involving Gadolinium 3+ ;trihydroxide

Catalytic Applications

Gadolinium hydroxide, particularly in nanostructured forms such as nanorods, demonstrates significant potential as a photocatalyst for breaking down persistent organic dyes found in industrial wastewater. acs.orgnih.gov These dyes are often toxic and resistant to conventional degradation methods.

Congo Red: Research has shown that Gd(OH)₃ nanorods can effectively degrade Congo red, an anionic azo dye. acs.orgnih.gov In one study, the photocatalytic degradation of Congo red using Gd(OH)₃ nanorods reached almost 100% completion, although it required an extended period of 1400 minutes under UV irradiation. acs.orgnih.gov The catalytic efficiency of lanthanide hydroxides, including Gd(OH)₃, has been noted, with studies reporting removal efficiencies exceeding 90% after 1800 minutes of treatment. nih.gov The process relies on the generation of electron-hole pairs on the surface of the semiconductor catalyst when exposed to UV light.

Rhodamine B: The catalytic activity of gadolinium-based materials also extends to the degradation of Rhodamine B (RhB), a cationic xanthene dye. nih.govscivisionpub.com While much of the research focuses on gadolinium oxide (Gd₂O₃) or doped versions, these findings provide insight into the catalytic potential of the gadolinium ion. nih.govscivisionpub.comoiccpress.comoiccpress.com For instance, zinc-doped Gd₂O₃ nanoparticles have been shown to degrade RhB under UV light, with efficiency reaching up to 96% with increased catalyst loading. oiccpress.comoiccpress.com Similarly, a suspension of Gd₂O₃ nanoparticles, prepared via a polyol method, proved effective in the photodegradation of RhB without the need for a co-catalyst. scivisionpub.com These processes typically follow pseudo-first-order kinetics. scivisionpub.comoiccpress.com

The table below summarizes findings on the photocatalytic degradation of organic dyes using gadolinium-based catalysts.

| Catalyst | Target Dye | Degradation Efficiency | Reaction Time | Key Conditions | Source |

|---|---|---|---|---|---|

| Gd(OH)₃ Nanorods | Congo Red | ~100% | 1400 min | UV Irradiation | acs.orgnih.gov |

| Ln(OH)₃ (incl. Gd(OH)₃) | Congo Red | >90% | 1800 min | UV Irradiation | nih.gov |

| Gd₂O₃ (derived from calcination) | Congo Red | ~65% | Not Specified | UV Light | researchgate.net |

| Gd₁.₅₀Zn₀.₅₀O₃-δ | Rhodamine B | 96% | Not Specified | UV Light, Increased Catalyst Load | oiccpress.comoiccpress.com |

| Gd₂O₃ Nanoparticle Suspension | Rhodamine B | Significant | <30 min (initial phase) | UV Irradiation (254 nm) | scivisionpub.com |

Advanced Oxidative Processes (AOPs) are a class of water treatment procedures that rely on the in-situ generation of highly reactive and non-selective chemical oxidants, most notably the hydroxyl radical (•OH). mdpi.comepa.gov These radicals can oxidize a broad spectrum of organic pollutants that are otherwise difficult to degrade. mdpi.com

Gadolinium hydroxide can act as a catalyst in AOPs, particularly in systems involving hydrogen peroxide (H₂O₂) and ultraviolet (UV) light. hueuni.edu.vn The combination of UV/H₂O₂/Gd(OH)₃ creates a potent system for decomposing organic pollutants. hueuni.edu.vn In this process, UV light facilitates the decomposition of H₂O₂ into hydroxyl radicals, a reaction that is enhanced by the presence of the Gd(OH)₃ catalyst surface. hueuni.edu.vnmdpi.com This synergistic effect leads to a higher degradation efficiency than what would be achieved by UV/H₂O₂ or UV/Gd(OH)₃ alone. hueuni.edu.vn This enhanced degradation has been successfully demonstrated for the decomposition of Congo red. hueuni.edu.vn Furthermore, gadolinium is sometimes used as a dopant to increase the stability of other AOP catalysts, such as bismuth vanadate, in peroxide-producing reactions. rsc.org

Gadolinium hydroxide often serves as a precursor material for synthesizing gadolinium oxide (Gd₂O₃) nanoparticles and nanorods through thermal decomposition (calcination). acs.orgresearchgate.net This resulting Gd₂O₃ is a stable and versatile catalyst in various oxidation and dehydrogenation reactions.

The transformation of Gd(OH)₃ to Gd₂O₃ involves heating, which removes water and rearranges the crystal structure from the hexagonal phase of the hydroxide to the cubic or monoclinic phase of the oxide. acs.orgresearchgate.net The properties of the final Gd₂O₃ material, such as particle size and surface area, can be controlled by the synthesis conditions of the initial Gd(OH)₃.

Gd₂O₃ derived from the hydroxide has shown catalytic activity in several processes:

Electrochemical Oxidation: Gd₂O₃ nanosheets have been used to modify electrodes for the electrochemical sensing of Riboflavin. The material enhances the catalytic redox reaction of the vitamin, demonstrating its ability to facilitate electron transfer in oxidation-reduction processes. acs.org

Interfacial Oxidation: The hydration of gadolinium oxide to form gadolinium hydroxide at the interface with other materials has been shown to be crucial for certain reactions. For example, in a Pt/Co/GdOx/Au heterostructure, the presence of Gd(OH)₃ is essential for the voltage-induced oxidation of the cobalt layer, with water molecules in the hydrated layer acting as the oxidant. aps.org

Catalytic Promotion in Dehydrogenation: Gd₂O₃ is an effective promoter for other catalysts. When added to a nickel-based catalyst supported on yttrium-zirconium oxide, it significantly improves performance in the dry reforming of methane (B114726) (DRM). mdpi.com This reaction involves the dehydrogenation and oxidation of methane (CH₄) and carbon dioxide (CO₂) to produce synthesis gas (H₂ and CO). The Gd₂O₃ promoter enhances the activation of CO₂ and improves the catalyst's resistance to deactivation by carbon deposition. mdpi.com

A crucial factor for the practical application of any catalyst is its stability and ability to be reused over multiple reaction cycles without significant loss of activity. Research into gadolinium-based catalysts, including those derived from Gd(OH)₃, has shown promising results regarding their recyclability.

Heterogeneous catalysts, such as those based on gadolinium, are advantageous because they can be easily separated from the reaction mixture, which simplifies product purification and allows for catalyst reuse. researchgate.net Studies on gadolinium-based metal-organic frameworks (Gd-MOFs) have demonstrated excellent stability and reusability. For example, one Gd-MOF used for the cycloaddition of CO₂ to epoxides showed no noticeable decrease in activity after being reused for five cycles. researchgate.net In another instance, a composite catalyst of a copper-based MOF with graphite (B72142) oxide showed that its catalytic activity could be well recovered for six cycles. acs.org While not Gd(OH)₃ itself, these findings for other reusable gadolinium and MOF catalysts suggest a strong potential for developing stable and recyclable catalytic systems from gadolinium hydroxide. researchgate.netacs.orgaaqr.org

The table below highlights the reusability of several catalysts, including a gadolinium-promoted system.

| Catalyst System | Reaction | Reusability | Key Finding | Source |

|---|---|---|---|---|

| Gd-MOF | Cycloaddition of CO₂ with epoxides | 5 cycles | No noticeable decrease in activity was observed. | researchgate.net |

| HKUST-1/Graphite Oxide Composite | Ring-opening of styrene (B11656) oxide | 6 cycles | Catalytic activity was well recovered without any loss. | acs.org |

| Immobilized ionic liquid catalyst | CO₂ to cyclic carbonates | >9 cycles | The catalyst could be recycled more than 9 times. | aaqr.org |

| SBA-15@DMIL-HOCH₂COO | CO₂ cycloaddition | 5 cycles | Maintained good catalytic activity after repeated use. | aaqr.org |

Environmental Interactions and Implications of Anthropogenic Gadolinium

Formation of Gadolinium(3+);trihydroxide from Gadolinium in Aquatic Environments

The primary form of anthropogenic gadolinium released into aquatic environments is as a stable chelate, designed to be non-toxic by keeping the gadolinium(III) ion (Gd³⁺) securely bound. itnonline.comwikipedia.org However, under certain environmental conditions, these gadolinium complexes can degrade. nih.govnih.gov Processes such as exposure to ultraviolet (UV) light, for instance from sunlight or during water treatment, can facilitate the breakdown of these chelates. itnonline.comnih.gov This degradation can lead to the release of the free, and potentially toxic, Gd³⁺ ion into the water. nih.govresearchgate.net

Once freed from its protective chelate, the electropositive gadolinium ion reacts with water. wikipedia.org In aquatic environments, particularly those that are not strongly acidic, the Gd³⁺ ion will react with water to form gadolinium(III) hydroxide (B78521), Gd(OH)₃. wikipedia.org This reaction is a key transformation pathway for the free gadolinium ion in natural waters.

Release: Stable GBCAs are excreted and enter aquatic systems via wastewater effluent. nih.gov

Degradation: Environmental factors, such as UV radiation, cause the breakdown of some GBCAs, releasing the free Gd³⁺ ion. nih.govnih.gov

Hydrolysis: The released Gd³⁺ reacts with water to form the poorly soluble compound this compound. wikipedia.org

Anthropogenic Gadolinium Anomalies in Water Resources

The continuous release of GBCAs has resulted in a well-documented phenomenon known as a "positive gadolinium anomaly" in water resources across the globe. mdpi.comresearchgate.net This anomaly refers to concentrations of gadolinium that are significantly elevated relative to both natural background levels and the concentrations of adjacent rare earth elements (REEs). mdpi.comrsc.org These anomalies serve as a clear indicator of human impact on the water cycle.

Rivers: Rivers are the primary recipients of WWTP effluents and consistently show strong Gd anomalies. Studies in Germany, Brazil, Korea, and the United States have all documented elevated Gd levels downstream from urban and industrialized areas. mdpi.comrsc.orgnih.gov For example, in the Atibaia River in Brazil, strong correlations were found between gadolinium concentrations and other wastewater-related parameters, confirming its anthropogenic source. nih.gov

Seawaters: Anthropogenic gadolinium is transported from rivers to estuaries and coastal seawaters. e-opr.orgresearchgate.net A 20-year study of the San Francisco Bay revealed a tenfold increase in anthropogenic gadolinium concentrations, highlighting the persistence and accumulation of this contaminant in marine environments. acs.org These highly stable anthropogenic Gd complexes behave conservatively during estuarine mixing, unlike their natural counterparts which are often removed in low-salinity zones. researchgate.netacs.org

Groundwaters: Contamination of groundwater with anthropogenic gadolinium is an increasing concern. mdpi.comiaea.org It can occur through the infiltration of contaminated river water, a process known as bank filtration, which is often used for drinking water production. iaea.orgnih.gov While some studies suggest that gadolinium attenuation may occur in the subsurface, its presence has been confirmed in groundwater in numerous locations, including the Besòs River Delta in Spain and in aquifers in Germany. nih.govtudelft.nlresearchgate.net

Tap Waters: The stability of GBCAs means they are often not removed by standard drinking water purification processes. nih.gov Consequently, anthropogenic gadolinium has been detected in municipal tap water in numerous major cities, including those in Germany and the United States. mdpi.comnih.govnih.gov Research has even shown that this contamination extends to tap water-based beverages sold in fast-food restaurants, indicating a direct pathway for human exposure to wastewater-derived contaminants. rsna.orgnih.gov

Monitoring and Analytical Detection Strategies for Gadolinium Species in Environmental Samples

To understand the extent and nature of gadolinium contamination, sophisticated analytical methods are required. Monitoring strategies typically focus on both the total concentration of gadolinium and the specific chemical forms (species) in which it is present. researchgate.net

Total Gadolinium and Anomaly Detection: The primary tool for measuring the total concentration of rare earth elements, including gadolinium, in water samples at very low levels is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . researchgate.netnih.gov To distinguish anthropogenic gadolinium from the natural background, scientists calculate the "gadolinium anomaly" (often denoted as Gd/Gd*). This is done by normalizing the measured REE concentrations to a geological standard like Post-Archean Australian Shale (PAAS). A significant positive deviation for gadolinium compared to its neighboring REEs (like Samarium and Terbium) indicates an anthropogenic source. rsna.orgrsc.org

Speciation Analysis: Identifying the specific gadolinium compounds, such as the intact GBCAs, is crucial for assessing environmental fate and potential toxicity. This is achieved through speciation analysis , which involves hyphenated techniques that couple a separation method with a sensitive detector. The most common approach is coupling High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) with ICP-MS. researchgate.netnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating the highly polar GBCAs from the water matrix before they are quantified by the ICP-MS. nih.govbohrium.com These methods allow researchers to determine if the gadolinium is present as a stable contrast agent or as other species, including the free ion. nih.govbohrium.com

Ecological Risks Associated with Elevated Gadolinium Levels in Natural Systems

While the concentrations of anthropogenic gadolinium currently found in most water bodies are considered low, the long-term ecological risks are not well understood and remain an area of active research. researchgate.netbohrium.com

Toxicity of Free Gadolinium (Gd³⁺): The primary concern revolves around the potential release of the free gadolinium ion (Gd³⁺), which is known to be toxic. nih.govmdpi.com Gd³⁺ can interfere with biological processes by competing with essential cations like calcium (Ca²⁺) due to their similar ionic radii. bohrium.commdpi.com This interference can impact calcium-dependent cellular functions. nih.gov

GBCA Degradation and Risk: The stability of GBCAs in the environment is not absolute. The potential for these compounds to degrade under environmental influences like sunlight raises the risk of releasing toxic Gd³⁺. nih.govresearchgate.net Therefore, the long-term presence of GBCAs in aquatic ecosystems represents a potential latent source of toxicity.

Bioaccumulation and Trophic Transfer: There is evidence that gadolinium can be taken up by living organisms. A study on the Santa Cruz River in Arizona found that riparian trees were taking up anthropogenic gadolinium from the effluent-dominated stream, storing it in their annual growth rings. mdpi.com This finding confirms that gadolinium can enter the biosphere, raising concerns about its potential to bioaccumulate and be transferred through the food chain to other organisms. nih.gov

Effects on Aquatic Organisms: Research into the direct ecotoxicological effects of GBCAs on aquatic life is limited but emerging. Some studies have indicated potential harm to organisms ranging from bacteria to sea urchins. bohrium.com For instance, research has explored the impacts of gadolinium on the activity of key bacteria involved in nutrient cycling, such as the ammonia-oxidizing bacterium Nitrosomonas europaea. osti.gov However, a significant knowledge gap remains regarding the long-term, sublethal effects of chronic exposure to GBCAs and their degradation products on aquatic ecosystems. researchgate.netnih.gov

Biomedical Research Directions and Applications of Gadolinium 3+ ;trihydroxide Derived Nanomaterials

Magnetic Resonance Imaging (MRI) Contrast Agents

Gadolinium-based contrast agents are crucial for enhancing the quality of MRI images. d-nb.info Nanoparticles of gadolinium compounds, including gadolinium hydroxide (B78521), are being explored as potentially more effective and safer alternatives to conventional gadolinium chelates. mdpi.com

Development of Gd(OH)₃ Nanostructures as T1/T2 Contrast Agents

Gadolinium(III) hydroxide (Gd(OH)₃) nanostructures have emerged as promising candidates for dual-mode T1 and T2 contrast agents in MRI. mdpi.com Their efficacy stems from the high magnetic moment of the Gd³⁺ ion. mdpi.com Researchers have synthesized various forms of these nanomaterials, including nanobundles and nanosheets, to optimize their performance. researchgate.netnih.gov

Gd(OH)₃ nanorods, for instance, have demonstrated excellent paramagnetic properties and the ability to generate superior T1 contrast compared to the widely used Gd-DTPA complex. mdpi.com The development of hybrid nanoparticles, combining magnetite/maghemite with gadolinium hydroxide, is another area of active research aimed at creating dual T1/T2 contrast agents. mdpi.com Furthermore, Gd/Y hydroxide nanosheets, produced through a simple exfoliation method, have shown exceptional performance as T1/T2 dual-modal contrast agents. nih.gov

A notable advancement is the creation of 10% Gd-doped layered rare-earth hydroxide (LRH) nanosheets which exhibit remarkably high longitudinal (r₁) and transverse (r₂) relaxivities. nih.gov This innovative approach of doping Gd into a layered hydroxide structure demonstrates a significant step forward in designing highly efficient T1/T2 MRI contrast agents. nih.gov

Table 1: Performance of Various Gd(OH)₃-Derived Nanostructures as MRI Contrast Agents

| Nanostructure Type | Contrast Type | Key Findings |

|---|---|---|

| Gd(OH)₃ Nanorods | T1 | Better T1 contrast than Gd-DTPA complex. mdpi.com |

| Magnetite/Maghemite-Gd(OH)₃ Hybrids | T1/T2 | Investigated for dual-mode contrast capabilities. mdpi.com |

| Gd/Y Hydroxide Nanosheets | T1/T2 | High r₁ and r₂ values, with 10% Gd-LRH nanosheets showing exceptional performance. nih.gov |

| Fe₃O₄-Gd(OH)₃-PEI-PEG NPs | T1/T2 | Displayed both high r₁ and r₂ relaxivity, enabling dual-mode imaging. researchgate.net |

Relaxometry Analysis and Relaxivity Properties of Gd(OH)₃ Suspensions

Relaxometry analysis of gadolinium hydroxide suspensions is crucial for determining their effectiveness as MRI contrast agents. researchgate.net The key parameters are the longitudinal (r₁) and transverse (r₂) relaxivities, which quantify the enhancement of the relaxation rates of water protons. nih.gov

Studies have shown that Gd/Y hydroxide nanosheets possess high r₁ and r₂ values. nih.gov In particular, 10% Gd-LRH nanosheets have demonstrated an outstanding r₁ of 103 mM⁻¹ s⁻¹ and an r₂ of 372 mM⁻¹ s⁻¹. nih.gov This high relaxivity is a significant improvement over many previously reported nanoparticle contrast agents. nih.gov The relaxivity of Gd(OH)₃ particles is influenced by factors such as particle size and surface coating. researchgate.net For instance, the r₂/r₁ ratio is a critical factor in determining whether a material will act as a T1, T2, or dual-mode contrast agent. mdpi.com

The relaxometric properties of Gd(OH)₃ suspensions have been found to be sufficient for producing a contrast effect in T1-weighted MRI. researchgate.net The development of Fe₃O₄ nanoparticles doped with Gd(OH)₃ has also yielded promising results, with these hybrid particles exhibiting relatively high r₁ and r₂ relaxivity, making them suitable for dual-mode T1- and T2-weighted MR imaging. researchgate.net

Table 2: Relaxivity Values of Gd(OH)₃-Derived Nanomaterials

| Nanomaterial | r₁ (mM⁻¹ s⁻¹) | r₂ (mM⁻¹ s⁻¹) | Magnetic Field |

|---|---|---|---|

| 10% Gd-LRH nanosheets | 103 | 372 | 3T nih.gov |

| Fe₃O₄-Gd(OH)₃-PEI-PEG NPs | 5.63 x 10⁻³ | 151.37 x 10⁻³ | Not Specified researchgate.net |

Mechanism of Proton Relaxation Induced by Gd(OH)₃ Particles

The mechanism of proton relaxation induced by gadolinium hydroxide particles is primarily attributed to an inner-sphere relaxation mechanism. researchgate.net This involves a chemical exchange of protons between the surface of the Gd(OH)₃ particle and the surrounding bulk water. researchgate.netresearchgate.net The large electron-spin magnetic moment of the Gd³⁺ ions at the nanoparticle surface strongly influences the T1 relaxation of nearby water protons. mdpi.com

In contrast to the outer-sphere relaxation mechanism observed in some other paramagnetic nanoparticles, where relaxation is governed by the diffusion of water protons through the magnetic field inhomogeneities created by the particle, the inner-sphere mechanism in Gd(OH)₃ is more direct. researchgate.net The efficiency of this process is dependent on the number of water molecules that can directly coordinate with the gadolinium ions on the surface and the rate of exchange of these water molecules. mdpi.com This understanding of the relaxation mechanism is critical for designing Gd(OH)₃-based nanoparticles with tailored and optimized properties for T1 contrast enhancement. researchgate.net

Theranostic Platforms Utilizing Layered Gadolinium Hydroxides

Layered gadolinium hydroxides (LGdHs) are gaining attention as versatile theranostic platforms, combining diagnostic imaging capabilities with therapeutic drug delivery. rsc.orgscispace.comresearchgate.net These materials possess a lamellar structure that allows for the intercalation of various guest molecules, including drugs, between their layers. scispace.comresearchgate.net

Co-delivery of Therapeutic Agents and Imaging Contrast

A key application of layered gadolinium hydroxides is the simultaneous delivery of therapeutic agents and MRI contrast agents. rsc.orgmdpi.com This is achieved by intercalating drug molecules into the interlayer spaces of the LGdH structure. rsc.orgresearchgate.net For example, non-steroidal anti-inflammatory drugs such as diclofenac, ibuprofen, and naproxen (B1676952) have been successfully incorporated into LGdH-Cl. rsc.orgresearchgate.net Similarly, cytotoxic agents like methotrexate (B535133) and 5-fluorouracil (B62378) have been intercalated into gadolinium-doped layered double hydroxides. ucl.ac.ukd-nb.info

These drug-intercalated composites retain the proton relaxivity properties of the parent layered hydroxide, making them suitable for use as MRI contrast agents, particularly as negative contrast agents that reduce the T2 signal intensity. rsc.orgscispace.comresearchgate.net The development of gadolinium-based theranostic nanoparticles using a layered double hydroxide platform has also been explored for the co-delivery of gallic acid (a therapeutic agent) and a Gd-based contrast agent. mdpi.com This dual functionality allows for the visualization of the drug's distribution and release at the target site, paving the way for personalized medicine.

pH-Responsive Release Mechanisms in Layered Hydroxide Systems

Layered gadolinium hydroxide-drug composites exhibit pH-responsive release characteristics, which is a highly desirable feature for targeted drug delivery. rsc.orgresearchgate.netd-nb.info These materials are generally stable at neutral pH but tend to degrade in acidic environments. rsc.orgresearchgate.net This property can be exploited for controlled drug release in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes. d-nb.infoucl.ac.uk

For instance, LGdH-drug intercalates have been shown to rapidly release their drug cargo in acidic conditions due to the degradation of the layered structure and the release of free Gd³⁺ ions. rsc.orgresearchgate.net In contrast, at neutral pH, a more sustained release profile is often observed. rsc.org The release rate can also be influenced by the specific drug intercalated. For example, at a pH of 7.4, LGdH-ibuprofen shows a sustained release over 24 hours, while LGdH-naproxen releases its payload within about 1.5 hours. rsc.orgresearchgate.net Furthermore, the application of a silica (B1680970) coating on LGdH-drug composites can further modify the drug release profile, demonstrating the tunability of these systems. ucl.ac.uk This pH-sensitive behavior allows for the targeted delivery of therapeutics, potentially minimizing side effects and improving treatment efficacy. d-nb.info

Cellular Interactions and Biological Activity Studies

The transition of Gadolinium(3+);trihydroxide [Gd(OH)₃] nanomaterials from laboratory synthesis to potential biomedical applications hinges on a thorough understanding of their interactions with biological systems at the cellular level. This section details the in vitro assessment of Gd(OH)₃-derived nanostructures, focusing on their cytotoxic profiles, their influence on cellular metabolism and growth, and their potential role in regenerative processes.

Impact on Metabolic and Proliferative Cellular Activity (e.g., keratinocytes, fibroblasts, mesenchymal stem cells)

Beyond simple viability, the influence of gadolinium-based nanomaterials on specific cellular functions like metabolic activity and proliferation is crucial for applications in regenerative medicine. Research in this area has often utilized gadolinium oxide (Gd₂O₃) nanoparticles, which can be derived from the thermal treatment of Gd(OH)₃, thus representing a relevant extension of Gd(OH)₃-derived materials. researchgate.net

Studies on human cell lines, including keratinocytes, fibroblasts, and mesenchymal stem cells (MSCs), have demonstrated that these nanoparticles can actively stimulate cellular processes. nih.govresearchgate.net In one study, Gd₂O₃ nanoparticle sols were found to significantly activate the metabolism of human fibroblasts in a concentration range of 10⁻² to 10⁻⁴ M, with the greatest enhancement (an average of 1.27-fold) observed at a concentration of 10⁻³ M. nih.gov The same study noted that these nanoparticles did not affect fibroblast proliferation. nih.gov

Conversely, keratinocyte metabolism was stimulated across a wider range of concentrations (10⁻³ M to 10⁻⁵ M). nih.govnih.gov Furthermore, keratinocyte proliferation was enhanced by an average of 35% at a concentration of 10⁻⁴ M. nih.govnih.gov Other insoluble gadolinium salts, such as gadolinium phosphate (B84403) and gadolinium carbonate, have also been shown to stimulate the proliferation of human dermal fibroblasts at concentrations between 12.5 and 125 μM. nih.gov These findings suggest that gadolinium-based nanoparticles can have a cell-type-specific and concentration-dependent modulatory effect on metabolic and proliferative activities. nih.govnih.gov

| Nanomaterial | Cell Type | Concentration | Effect on Metabolic Activity | Effect on Proliferation | Reference |

|---|---|---|---|---|---|

| Gd₂O₃ Nanoparticles | Human Fibroblasts | 10⁻³ M | Significant stimulation (27% enhancement). | No significant effect. | nih.govnih.gov |

| Gd₂O₃ Nanoparticles | Human Keratinocytes | 10⁻³ M - 10⁻⁵ M | Stimulated. | Not specified at this range. | nih.govnih.gov |

| Gd₂O₃ Nanoparticles | Human Keratinocytes | 10⁻⁴ M | Stimulated. | Enhanced by an average of 35%. | nih.govnih.govmdpi.com |

| Gd³⁺-Phosphate / Gd³⁺-Carbonate | Human Dermal Fibroblasts | 12.5 - 125 μM | Not specified. | Stimulated. | nih.gov |

Investigation of Regenerative Potential (e.g., MSC migration and wound healing)

The potential of Gd(OH)₃-derived nanomaterials extends into the field of regenerative medicine, with a particular focus on their ability to promote processes essential for tissue repair, such as cell migration and wound healing. nih.govsci-hub.se Mesenchymal stem cells (MSCs) are critical players in tissue regeneration, and their migration to sites of injury is a key step in the healing cascade.

Studies utilizing gadolinium oxide (Gd₂O₃) nanoparticles have shown promising results in this domain. nih.govnih.gov Based on the positive effects observed on fibroblast and keratinocyte activity, a promising concentration of 10⁻⁴ M of Gd₂O₃ nanoparticles was selected to evaluate their impact on the migration of human MSCs in an in vitro model wound (scratch) assay. nih.gov The results demonstrated that these nanoparticles accelerated the migration of MSCs, enhanced their proliferation, and promoted the healing of the model wound. nih.govnih.gov This suggests that the nanomaterials not only are biocompatible but may also actively contribute to the regenerative process by stimulating key cellular behaviors. nih.gov The ability of nanomaterials to promote the adhesion and migration of fibroblasts and keratinocytes is a recognized mechanism for enhancing wound healing. sci-hub.semdpi.com

| Nanomaterial | Cell Type | Concentration | Assay/Model | Observed Regenerative Effect | Reference |

|---|---|---|---|---|---|

| Gd₂O₃ Nanoparticles | Human Mesenchymal Stem Cells (MSCs) | 10⁻⁴ M | In Vitro Model Wound (Scratch Assay) | Accelerated migration of MSCs, enhanced proliferation, and promoted healing of the model wound. | nih.govnih.gov |

Advanced Materials Integration and Hybrid Systems with Gadolinium 3+ ;trihydroxide

Organo-Inorganic Nanohybrids Incorporating Layered Gadolinium Hydroxide (B78521) (e.g., with porphyrins)

The development of organo-inorganic nanohybrids represents a significant area of research, where organic molecules are intercalated into the interlayer space of layered gadolinium hydroxide (LHGd). This approach allows for the fine-tuning of the material's properties and the creation of multifunctional systems.

A notable example is the intercalation of anionic porphyrins and their metal complexes into LHGd. nih.govresearchgate.net These nanohybrids, such as LHGd-MTSPP, are synthesized by intercalating 5,10,15,20-tetrakis-(4-sulfonatophenyl)porphyrin (TSPP) and its zinc (Zn(II)) and palladium (Pd(II)) complexes into the layered structure. nih.govresearchgate.net The successful intercalation is confirmed by various analytical techniques, revealing a layered structure with basal interplanar distances of 22.3–22.6 Å, which corresponds to the size of the intercalated porphyrin molecule. nih.govresearchgate.net These hybrid materials consist of individual lamellar nanoparticles with a thickness of 20–50 nm. nih.govresearchgate.net

A key finding is the "switchable" enzyme-like activity of these nanohybrids. nih.govresearchgate.net While individual porphyrins exhibit antioxidant properties, their behavior can be altered upon intercalation. nih.gov The intercalation of the free base TSPP porphyrin preserves its radical-scavenging properties. nih.govresearchgate.net However, when porphyrin complexes with Zn(II) and Pd(II) are intercalated, the resulting nanohybrids exhibit a prooxidant effect. nih.govresearchgate.net This ability to switch between antioxidant and prooxidant activity presents an effective strategy for designing advanced materials with tunable catalytic properties. nih.gov

| Hybrid Material | Intercalated Molecule | Basal Interplanar Distance (Å) | Nanoparticle Thickness (nm) | Resulting Activity |

| LHGd-TSPP | 5,10,15,20-tetrakis-(4-sulfonatophenyl)porphyrin (TSPP) | 22.3–22.6 | 20–50 | Antioxidant |

| LHGd-ZnTSPP | Zinc(II)-TSPP complex | 22.3–22.6 | 20–50 | Prooxidant |

| LHGd-PdTSPP | Palladium(II)-TSPP complex | 22.3–22.6 | 20–50 | Prooxidant |

Hybrid Systems with Ti3C2 Monolayers for Enhanced Optical Performance

Hybrid systems combining layered gadolinium hydroxide (LGdH) with two-dimensional (2D) materials like Ti3C2 MXene monolayers have been developed to enhance optical and photothermal properties. nih.gov These hybrids, denoted as GTC, are fabricated by assembling oppositely charged LGdH and Ti3C2 nanosheets. nih.gov

The resulting GTC hybrid demonstrates significantly improved near-infrared (NIR) light absorption. nih.gov The mass absorption coefficient at 808 nm for the GTC hybrid is 50.0 L g⁻¹ cm⁻¹, which is a notable enhancement compared to the 38.9 L g⁻¹ cm⁻¹ for Ti3C2 nanosheets alone. nih.gov This enhanced absorption leads to superior photothermal performance. nih.gov When irradiated with an 808 nm NIR laser, the temperature of the GTC hybrid can increase to 67.2 °C within 10 minutes, a greater temperature change than that observed for either Ti3C2 or LGdH nanosheets individually. nih.gov This synergistic enhancement of photothermal capabilities makes these hybrids promising for applications requiring efficient light-to-heat conversion. nih.gov

| Material | Mass Absorption Coefficient @ 808 nm (L g⁻¹ cm⁻¹) | Temperature Increase (10 min @ 808 nm) |

| Ti3C2 Nanosheets | 38.9 | Lower than GTC Hybrid |

| LGdH/Ti3C2 (GTC) Hybrid | 50.0 | 67.2 °C |

Coatings and Surface Functionalization (e.g., silica (B1680970) coating for biocompatibility)

Surface functionalization of gadolinium-based nanoparticles is a critical step for their practical use in biomedical applications. A common and effective method is the application of a silica (SiO2) coating to layered gadolinium hydroxide (LGdH) or gadolinium oxide (Gd2O3) nanoparticles. mdpi.comscientific.netelsevierpure.com